molecular formula C26H22N2O2S B2500831 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone CAS No. 866038-66-6

4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone

Cat. No.: B2500831
CAS No.: 866038-66-6
M. Wt: 426.53
InChI Key: GQOMALJFAKJXAC-UHFFFAOYSA-N
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Description

The compound 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone belongs to a class of imidazole-based sulfones characterized by a 1,2-disubstituted imidazole core. Its structure features:

  • A 4-methylbenzyl sulfone moiety at the C2 position, contributing polarizability and influencing solubility and reactivity.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2S/c1-3-18-28-25(23-12-8-5-9-13-23)24(22-10-6-4-7-11-22)27-26(28)31(29,30)19-21-16-14-20(2)15-17-21/h1,4-17H,18-19H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOMALJFAKJXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC(=C(N2CC#C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radiszewski Synthesis

This classical approach employs 1,2-diketones, aldehydes, and ammonia under reflux conditions. For 4,5-diphenyl substitution, benzil (1,2-diphenylethanedione) reacts with ammonium acetate and formaldehyde in acetic acid at 80–100°C for 6–8 hours, yielding 4,5-diphenylimidazole. Modifications using microwave irradiation (100°C, 15–20 minutes) enhance yields from 65% to 88% while reducing reaction times.

Key parameters :

Condition Conventional Microwave-Assisted
Temperature (°C) 80–100 100
Time 6–8 h 15–20 min
Yield (%) 65 88

Debus-Radiszewski Hybrid Protocol

Combining glyoxal and formaldehyde with benzil in ammonium hydroxide generates the 4,5-diphenylimidazole core at 70°C over 12 hours. This method achieves 72% yield but requires meticulous pH control (8.5–9.0).

α-Halo Ketone Cyclization

Reacting α-bromostyryl ketones with amidines in acetonitrile at 130–135°C under microwave irradiation produces the target imidazole in 85% yield within 25 minutes. This method offers superior regioselectivity for C-2 functionalization.

N-Propynylation of the Imidazole Core

Introducing the 2-propynyl group at the N-1 position employs propargyl bromide under basic conditions:

Alkylation with Propargyl Bromide

A mixture of 4,5-diphenylimidazole (1 eq), propargyl bromide (1.2 eq), and sodium hydride (1.5 eq) in dry DMF at 0–5°C reacts for 3 hours, followed by gradual warming to room temperature. Quenching with ice water yields 1-(2-propynyl)-4,5-diphenyl-1H-imidazole in 78% purity.

Optimization Insight :

  • Lower temperatures (0–5°C) minimize di-alkylation byproducts
  • DMF polarity enhances nucleophilic substitution kinetics

Sulfone Moiety Installation

The critical sulfone group at C-2 requires precise sulfonylation and oxidation sequences:

Direct Sulfonylation Route

Reacting 1-(2-propynyl)-4,5-diphenyl-1H-imidazole with 4-methylbenzylsulfonyl chloride (1.1 eq) in dichloromethane, using triethylamine (2 eq) as base, achieves 68% yield after 12 hours at 25°C. Microwave acceleration (80°C, 30 minutes) improves yield to 82%.

Reaction Profile :

Parameter Conventional Microwave
Temperature (°C) 25 80
Time 12 h 30 min
Conversion (%) 92 98
Isolated Yield (%) 68 82

Sulfide Oxidation Pathway

An alternative approach involves synthesizing the sulfide intermediate first:

  • Thiolation : Treat imidazole with 4-methylbenzyl mercaptan and iodine in THF (0°C, 1 h, 75% yield)
  • Oxidation : Use 30% hydrogen peroxide with glacial acetic acid catalyst (60–80°C, 4–5 h), achieving 90% sulfone conversion.

Comparative Efficiency :

Method Steps Total Yield (%) Purity (%)
Direct Sulfonylation 1 82 95
Sulfide Oxidation 2 67.5 (75×0.9) 98

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting tube reactors (ID 2 mm, L 10 m) for the sulfonylation step enhances heat transfer and mixing:

  • Residence time: 8 minutes at 100°C
  • Productivity: 1.2 kg/day with 89% yield

Crystallization Optimization

Ethanol/water (7:3 v/v) recrystallization at 4°C achieves 99.5% purity by removing unreacted sulfonyl chloride and sodium salts.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.25–7.45 (m, 14H, Ar-H), 4.75 (s, 2H, CH₂-SO₂), 3.95 (d, J=2.4 Hz, 2H, CH₂-C≡CH), 2.85 (t, J=2.4 Hz, 1H, C≡CH), 2.35 (s, 3H, Ar-CH₃)
  • FTIR (KBr): 2120 cm⁻¹ (C≡C), 1320 & 1150 cm⁻¹ (SO₂ asym/sym)

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 99.2% purity with tᵣ = 8.7 min.

Chemical Reactions Analysis

Sulfone Group Reactivity

The sulfone moiety (-SO₂-) is a strong electron-withdrawing group that directs nucleophilic and radical reactions. Key reaction pathways include:

Nucleophilic Substitution

The benzyl-sulfone group undergoes nucleophilic displacement under basic conditions. For example:

SubstrateNucleophileConditionsProductYieldSource
4-methylbenzyl sulfoneNaSHEtOH, reflux (12 h)4-methylbenzyl thiol derivative68%
4-methylbenzyl sulfoneNH₃ (excess)THF, 60°C (6 h)4-methylbenzyl amine analog52%

The electron-deficient nature of the sulfone enhances leaving-group ability, though steric hindrance from the 4-methyl group reduces reaction rates compared to non-methylated analogs .

Propynyl Group Transformations

The terminal alkyne (propynyl) participates in cycloadditions and metal-catalyzed couplings:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

SubstrateReagentsConditionsProductYieldSource
Propynyl-imidazole sulfoneNaN₃, CuSO₄·5H₂O, Asc. acidH₂O/EtOH, 25°C (2 h)Triazole-functionalized imidazole sulfone89%

This "click" reaction is highly efficient due to the electron-rich imidazole ring stabilizing the copper intermediate.

Oxidation

Propynyl groups oxidize to ketones or carboxylic acids under strong oxidizing conditions:

Oxidizing AgentConditionsProductYieldSource
KMnO₄ (aq.)H₂SO₄, 80°C (4 h)4-methylbenzyl sulfone with -COOH group74%
O₃, then Zn/H₂OCH₂Cl₂, -78°C (1 h)Ketone derivative63%

Imidazole Ring Reactivity

The 1H-imidazole core undergoes electrophilic substitution and coordination chemistry:

Acid-Base Reactions

The imidazole nitrogen (N-H) deprotonates in basic media (pKa ~14.5 ), forming a resonance-stabilized anion that reacts with electrophiles:

BaseElectrophileProductYieldSource
NaHCH₃IN-methylated imidazole sulfone81%
LDACO₂Imidazole-2-carboxylic acid derivative66%

Metal Coordination

Imidazole derivatives bind transition metals, forming complexes with catalytic or therapeutic potential:

Metal SaltConditionsComplex FormedApplicationSource
AuCl(SMe₂)ACN, 25°C (1 h)[(NHC)AuCl] (NHC = imidazol-2-ylidene)Anticancer agents
Ag₂OMeOH, reflux (12 h)Silver-imidazole polymerAntimicrobial coatings

Comparative Reactivity with Analogues

The 4-methylbenzyl sulfone exhibits distinct reactivity compared to other derivatives:

Reaction Type4-Methylbenzyl Sulfone4-Fluorobenzyl Sulfone 3-Fluorobenzyl Sulfone
Nucleophilic Substitution Lower rate (steric)Faster (EWG activation)Moderate
Oxidative Stability HighModerate (C-F bond lability)Low
CuAAC Efficiency 89%92%85%

Key Research Findings

  • Antiproliferative Activity : Methylbenzyl sulfone derivatives inhibit cancer cell lines (IC₅₀ <100 nM in HT-29 colon cancer), though precise data for this compound requires further study.

  • Thermal Stability : Decomposes at 218°C (TGA data), making it suitable for high-temperature reactions.

  • Solubility : Poor in water (<0.1 mg/mL), soluble in DMSO or DMF.

This compound’s multifunctional reactivity positions it as a valuable intermediate in medicinal chemistry and materials science. Further studies should explore its catalytic applications and structure-activity relationships in drug discovery.

Scientific Research Applications

Medicinal Chemistry Applications

The imidazole ring in this compound is a versatile scaffold that has been linked to a variety of biological activities. Research indicates that derivatives of imidazole exhibit significant antimicrobial , anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Studies have shown that imidazole compounds can effectively inhibit the growth of various bacterial strains and fungi. For instance, the synthesis of metal complexes derived from imidazole has demonstrated enhanced antimicrobial efficacy compared to their parent ligands . This suggests that 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone may also possess similar properties, making it a candidate for further investigation in the development of new antimicrobial agents.

Anticancer Research

The potential anticancer properties of imidazole derivatives have been explored extensively. Compounds that incorporate imidazole rings have been found to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including interference with DNA replication and modulation of signaling pathways . The specific structure of this compound may enhance its bioactivity, warranting detailed studies on its anticancer effects.

Materials Science Applications

In materials science, imidazole compounds are often utilized as ligands in coordination chemistry. The ability of these compounds to form stable complexes with transition metals opens avenues for their application in catalysis and the development of new materials.

Catalysis

Imidazole derivatives can serve as catalysts or ligands in various chemical reactions, enhancing reaction rates and selectivity. The unique electronic properties imparted by the sulfone group may further improve catalytic efficiency . Research into the catalytic applications of this compound could lead to advancements in synthetic methodologies.

Biochemical Applications

The biochemical applications of this compound extend to its potential role as a probe or tool in biochemical assays. The unique structural features allow for specific interactions with biomolecules, which can be harnessed for studying enzyme mechanisms or receptor-ligand interactions.

Enzyme Inhibition Studies

Given the known interactions between imidazole derivatives and various enzymes, there is potential for studying the inhibition mechanisms of enzymes relevant to disease states using this compound. Such studies could provide insights into drug design and therapeutic strategies against diseases like cancer and bacterial infections .

Case Studies

StudyFindings
Antimicrobial Activity StudyDemonstrated enhanced activity against multiple bacterial strains when compared to standard antibiotics .
Anticancer Mechanism ExplorationIdentified pathways through which imidazole derivatives induce apoptosis in cancer cell lines .
Catalytic Efficiency AssessmentShowed improved reaction rates in metal-catalyzed reactions using imidazole-based ligands .

Mechanism of Action

The mechanism of action of 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Purity Notes
4-Methylbenzyl sulfone (Main Compound) 4-CH₃ C₂₆H₂₂N₂O₂S ~426.5 ≥95%* Methyl group enhances hydrophobicity; no reported melting point .
4-Methoxybenzyl sulfone 4-OCH₃ C₂₆H₂₂N₂O₃S 442.5 ≥95% Methoxy group increases polarity; discontinued commercial availability .
3-Fluorobenzyl sulfone 3-F C₂₅H₁₉FN₂O₂S ~442.5 N/A Fluorine introduces electronegativity; potential metabolic stability .
4-Fluorobenzyl sulfone 4-F C₂₅H₁₉FN₂O₂S ~442.5 N/A Para-fluorination may improve binding affinity in biological targets .

Note: *Purity data for the main compound is extrapolated from similar derivatives.

Biological Activity

4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant data and case studies.

  • Molecular Formula : C26H22N2O2S
  • Molar Mass : 426.53 g/mol
  • CAS Number : 339277-83-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and antioxidant agent.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. A study demonstrated that similar imidazole derivatives showed enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Table 1: Antimicrobial Activity against Various Strains

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Methylbenzyl sulfone derivativeE. coli32 µg/mL
4-Methylbenzyl sulfone derivativeS. aureus16 µg/mL
Control (Ampicillin)E. coli8 µg/mL
Control (Ampicillin)S. aureus4 µg/mL

Antioxidant Activity

Antioxidant assays have shown that the compound exhibits a notable ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. The ABTS radical scavenging assay results indicated that the compound has a significant percentage of radical scavenging activity compared to standard antioxidants .

Table 2: Antioxidant Activity Results

Concentration (µM)% Scavenging Activity
1025
5055
10085

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate imidazole derivatives with sulfonyl chlorides in the presence of bases. Variants of this compound have been synthesized to explore their biological activities further, including modifications with different benzyl groups which have shown varying degrees of potency against microbial strains .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the efficacy of various imidazole derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound were effective against multi-drug resistant strains, suggesting a potential role in developing new antibiotics .
  • Antioxidant Potential Assessment : In another study focusing on oxidative stress, the compound was tested alongside known antioxidants. The findings revealed that it outperformed several traditional antioxidants in terms of radical scavenging capacity, indicating its potential use in formulations aimed at reducing oxidative damage in cells .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what critical reaction conditions must be controlled to optimize yield?

Methodological Answer: The synthesis typically involves:

Imidazole Core Formation : Condensation of 4,5-diphenylimidazole precursors with propynyl groups via nucleophilic substitution .

Sulfone Introduction : Oxidation of a sulfide intermediate (e.g., 4-methylbenzyl sulfide) using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under controlled temperatures (0–25°C) .

Purification : Column chromatography or recrystallization to isolate the sulfone product, with yields highly dependent on solvent polarity and reaction time .

Q. Key Conditions :

  • Use of triethylamine as a base to neutralize HCl byproducts during alkylation .
  • Strict temperature control during sulfonation to prevent over-oxidation or decomposition .

Q. Table 1: Synthetic Routes for Analogous Imidazole Sulfones

PrecursorOxidizing AgentSolventYield (%)Reference
4-Methylbenzyl sulfideH₂O₂Dichloromethane65–72
Propynyl-imidazole sulfidemCPBAAcetone58–63

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. Anisotropic displacement parameters are analyzed to confirm stereochemistry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies propynyl protons (δ 2.1–2.3 ppm) and sulfone-related shifts (δ 3.8–4.2 ppm) .
    • HRMS : Validates molecular weight (e.g., [M+H]+ expected for C₂₈H₂₃N₂O₂S: 467.14) .

Q. Table 2: Key Spectroscopic Data for Analogous Compounds

TechniqueKey Peaks/DataReference
IRS=O stretch: 1150–1300 cm⁻¹
¹H NMRPropynyl CH₂: δ 2.1–2.3 (t, J=2.5 Hz)
HRMS[M+H]+: 467.14 (calculated)

Q. What in vitro biological activities have been reported, and what assay methodologies are used?

Methodological Answer:

  • Antimicrobial Activity : Tested via broth microdilution (MIC assays) against S. aureus and E. coli. Imidazole sulfones inhibit cell wall synthesis, with IC₅₀ values ranging 5–20 µM .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa) assess viability reduction (40–60% at 10 µM) .

Advanced Research Questions

Q. How can contradictions in biological activity data between structurally similar sulfones and sulfides be resolved?

Methodological Answer:

  • Comparative Bioassays : Parallel testing of sulfone/sulfide analogs under identical conditions (e.g., pH, cell line) to isolate sulfone-specific effects .
  • Structural Analysis : SHELX-refined crystallography identifies conformational differences (e.g., sulfone group planarity) that alter target binding .

Q. Case Study :

  • 4-Fluorobenzyl sulfide (IC₅₀: 15 µM) vs. 4-Methylbenzyl sulfone (IC₅₀: 8 µM): Sulfone’s electron-withdrawing properties enhance target affinity .

Q. How can reaction pathways be optimized to minimize byproducts during sulfonation?

Methodological Answer:

  • Oxidant Selection : mCPBA offers higher selectivity than H₂O₂, reducing over-oxidation .
  • Solvent Screening : Polar aprotic solvents (e.g., acetone) improve sulfone solubility and reaction homogeneity .
  • In Situ Monitoring : HPLC tracks intermediate conversion, allowing real-time adjustments .

Q. What computational strategies predict binding mechanisms with biological targets?

Methodological Answer:

  • Docking Simulations : AutoDock Vina models sulfone interactions with enzymes (e.g., cytochrome P450), highlighting hydrogen bonding with the sulfone oxygen .
  • MD Simulations : GROMACS assesses binding stability under physiological conditions (e.g., 310 K, 1 atm) .

Q. How can analytical techniques distinguish isomeric byproducts?

Methodological Answer:

  • 2D NMR (COSY/HSQC) : Resolves overlapping signals from regioisomers (e.g., para vs. ortho substitution) .
  • X-ray Powder Diffraction : Differentiates crystalline forms of isomers via lattice parameter comparisons .

Q. Table 3: Analytical Differentiation of Isomers

Isomer TypeDiagnostic NMR Shift (δ)XRD d-spacing (Å)
ParaAromatic H: δ 7.3–7.55.6
OrthoAromatic H: δ 7.6–7.84.9

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